Dimethylbenzylcarbinyl acetate chemical structure and properties
Dimethylbenzylcarbinyl acetate chemical structure and properties
An In-depth Technical Guide to Dimethylbenzylcarbinyl Acetate
Introduction
Dimethylbenzylcarbinyl acetate (DMBCA) is a synthetic aromatic ester valued for its complex floral and fruity aroma.[1][2] Chemically classified as an acetate ester, it is characterized by a phenethyl backbone with two methyl substituents at the alpha position.[1] While not found in nature, DMBCA is a significant component in the fragrance and flavor industries due to its unique scent profile and stability in various formulations.[1][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for professionals in research and development.
Chemical Structure and Identification
DMBCA, with the molecular formula C₁₂H₁₆O₂, is known by several synonyms.[1][4] Its structure features a tertiary alcohol acetate, which contributes to its characteristic scent and chemical properties.
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IUPAC Name : 2-methyl-1-phenylpropan-2-yl acetate[1]
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Synonyms : α,α-Dimethylphenethyl acetate, DMBCA, Dimethyl benzyl carbinyl acetate, 1,1-Dimethyl-2-phenylethyl acetate, Benzyldimethylcarbinyl acetate[1][5][6]
Physicochemical Properties
DMBCA is a colorless to pale straw-colored oily liquid that can crystallize into a translucent solid at room temperature.[1][7] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 192.26 g/mol | [1][5][8] |
| Appearance | Colorless to pale straw liquid; may be a crystalline solid at room temp. | [1][7][9] |
| Melting Point | 28 - 31 °C | [4][5][7][10][11] |
| Boiling Point | 250 °C at 760 mmHg | [3][4][10][11] |
| Density | 0.996 - 1.004 g/mL at 20°C | [1][7][12] |
| Refractive Index (nD20) | 1.4900 - 1.4950 | [1][3][4][5][7][12] |
| Flash Point | 96 - 103 °C (Closed Cup) | [1][3][7][11][12][13] |
| Vapor Pressure | 0.05 mmHg at 25°C | [4][9] |
| Solubility | Insoluble in water; soluble in ethanol, oils, and most organic solvents. | [1][5][6][12][14] |
| logP (o/w) | 2.910 | [3][4] |
| Assay (% GC) | > 98% | [1][7][12] |
Synthesis and Manufacturing
The industrial synthesis of dimethylbenzylcarbinyl acetate is a two-step process that is both efficient and economical.[1]
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Formation of the Carbinol : The process begins with the Grignard addition of benzylmagnesium chloride (prepared from benzyl chloride) to acetone. This reaction yields the intermediate alcohol, dimethylbenzylcarbinol.[1]
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Acetylation : The dimethylbenzylcarbinol is then acetylated, typically using acetic anhydride, to produce the final ester, dimethylbenzylcarbinyl acetate.[1]
An alternative laboratory-scale method involves the direct esterification of dimethylbenzylcarbinol with acetic acid, catalyzed by a strong acid like sulfuric acid.[3]
Experimental Protocol: Esterification of Dimethylbenzylcarbinol
The following is a generalized protocol for the synthesis of DMBCA via esterification:
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Reaction Setup : A reaction flask equipped with a magnetic stirrer and a reflux condenser is charged with dimethylbenzylcarbinol.
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Addition of Reagents : Acetic acid (or acetic anhydride) is added to the flask in a stoichiometric or slight excess amount. A catalytic amount of concentrated sulfuric acid is then carefully added.
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Reaction Conditions : The mixture is heated to reflux and stirred for a period sufficient to drive the reaction to completion (typically monitored by TLC or GC).
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Work-up : After cooling, the reaction mixture is quenched with water and neutralized with a weak base (e.g., sodium bicarbonate solution).
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Extraction and Purification : The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude product.[15]
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Final Purification : The crude DMBCA can be further purified by flash column chromatography on silica gel to obtain the pure ester.[15]
Applications in Research and Industry
The primary application of DMBCA is as a fragrance and flavor ingredient.[4][5] Its stability in alkaline systems makes it highly suitable for use in soaps and detergents.[1]
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Fine Fragrance : It is a key component in floral (jasmine, rose, muguet), chypre, and oriental compositions, where it provides balance, diffusion, and longevity.[1][16] It can act as a modifier, adding fresh, fruity-floral nuances to accords.[2][16] Typical usage levels in perfume compounds range from 0.07% to 5.3%.[17]
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Functional Perfumery : Due to its stability, it is used in a wide range of consumer products, including cosmetics, soaps, detergents, and fabric softeners.[1][3][4]
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Flavor Industry : With FEMA approval (No. 2392), it is used to impart floral and fruity notes in food products, particularly in liqueur flavorings.[1][5]
Stability and Storage
DMBCA is a relatively stable compound, particularly in neutral and alkaline media, making it valuable for perfuming soaps and other high-pH products.[1][3] However, it is incompatible with strong acids and strong bases, which can cause hydrolysis.[11][18]
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Storage : For optimal shelf life (24 months or longer), DMBCA should be stored in tightly sealed containers in a cool, dry place, protected from heat and light.[4][7]
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Handling : Avoid exposure to direct sunlight and extreme temperatures.[11][18] It is recommended to avoid epoxy-coated drums for storage, as the product may attack the lining.[7]
Toxicology and Safety
From a safety perspective, DMBCA is classified as a skin irritant and is considered harmful to aquatic life with long-lasting effects.[11][14]
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Hazard Statements : H315 (Causes skin irritation), H412 (Harmful to aquatic life with long lasting effects).[11]
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Toxicological Data :
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Handling Precautions : When handling, appropriate personal protective equipment (PPE) should be worn, including safety glasses, chemical-resistant gloves, and protective clothing.[11][18] Work should be conducted in a well-ventilated area.[18]
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[5]
References
- 1. Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. fraterworks.com [fraterworks.com]
- 3. ScenTree - Dimethyl benzyl carbinyl acetate (CAS N° 151-05-3) [scentree.co]
- 4. dimethyl benzyl carbinyl acetate, 151-05-3 [thegoodscentscompany.com]
- 5. Dimethyl benzyl carbinyl acetate | C12H16O2 | CID 9024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scent.vn [scent.vn]
- 7. ventos.com [ventos.com]
- 8. parchem.com [parchem.com]
- 9. Perfumers Apprentice - Dimethyl Benzyl Carbinyl Acetate [shop.perfumersapprentice.com]
- 10. 151-05-3 CAS MSDS (Dimethylbenzylcarbinyl acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. chemtexusa.com [chemtexusa.com]
- 12. DIMETHYL BENZYL CARBINYL ACETATE [ventos.com]
- 13. vigon.com [vigon.com]
- 14. chemicalbull.com [chemicalbull.com]
- 15. Dimethylbenzylcarbinyl acetate synthesis - chemicalbook [chemicalbook.com]
- 16. pellwall.com [pellwall.com]
- 17. perfumersworld.com [perfumersworld.com]
- 18. indenta.com [indenta.com]

